molecular formula C12H16N2O B1610198 1-(2-Phenylethyl)piperazin-2-one CAS No. 190953-69-6

1-(2-Phenylethyl)piperazin-2-one

Cat. No. B1610198
M. Wt: 204.27 g/mol
InChI Key: WBYIPZGFLHDABY-UHFFFAOYSA-N
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Description

“1-(2-Phenylethyl)piperazin-2-one” is a chemical compound with the empirical formula C12H17ClN2O . It is used to prepare non-imidazole human histamine H4 receptor antagonists and is also used to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Phenylethyl)piperazin-2-one”, has been a subject of recent research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .


Molecular Structure Analysis

The molecular weight of “1-(2-Phenylethyl)piperazin-2-one” is 240.73 . The SMILES string representation of the molecule is O=C(CNCC1)N1CCC2=CC=CC=C2 .

Safety And Hazards

“1-(2-Phenylethyl)piperazin-2-one” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-(2-Phenylethyl)piperazin-2-one” could involve further exploration of its use in the synthesis of non-imidazole human histamine H4 receptor antagonists and imidazopyridine derivatives as inhibitors of Aurora kinases . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

1-(2-phenylethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYIPZGFLHDABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441402
Record name 1-(2-Phenylethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)piperazin-2-one

CAS RN

190953-69-6
Record name 1-(2-Phenylethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-[(bromoacetyl)(2-phenylethyl)amino]ethyl carbamic acid tert-butyl ester (0.81 g, 2.1 mmol) in CH2Cl2 (25 mL) was added trifluoroacetic acid (2.5 mL) and the mixture stirred for 1 h. The solvent was removed in vacuo and the residue azeotroped with toluene (10 mL) and CH2Cl2 (2×10 mL). The crude amine (1.1 g) was isolated as its trifluoroacetate salt, as a pale yellow oil and used crude in the subsequent reaction.
Name
2-[(bromoacetyl)(2-phenylethyl)amino]ethyl carbamic acid tert-butyl ester
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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